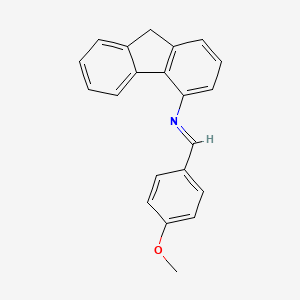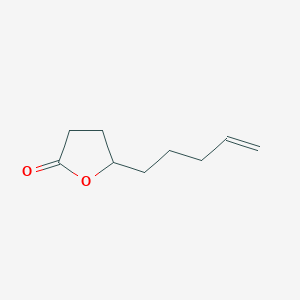![molecular formula C23H27N5O4 B14582771 Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide CAS No. 61454-21-5](/img/structure/B14582771.png)
Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The benzyloxy group can be introduced through a specific coupling reaction using benzyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The reaction conditions are carefully controlled to ensure the correct sequence of amino acids and the proper incorporation of the benzyloxy group. Purification steps, such as high-performance liquid chromatography (HPLC), are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to modify the benzyloxy group or other functional groups.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and benzyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine, lacking the indole and benzyloxy groups.
N-Acetylglycinamide: Another peptide derivative with different functional groups.
Uniqueness
Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is unique due to the presence of the indole ring and benzyloxy group, which confer specific chemical and biological properties. These structural features distinguish it from simpler peptides and make it a valuable compound for various research applications.
Properties
CAS No. |
61454-21-5 |
|---|---|
Molecular Formula |
C23H27N5O4 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-amino-N-[2-oxo-2-[[2-oxo-2-[2-(5-phenylmethoxy-1H-indol-3-yl)ethylamino]ethyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C23H27N5O4/c24-11-21(29)27-14-23(31)28-13-22(30)25-9-8-17-12-26-20-7-6-18(10-19(17)20)32-15-16-4-2-1-3-5-16/h1-7,10,12,26H,8-9,11,13-15,24H2,(H,25,30)(H,27,29)(H,28,31) |
InChI Key |
YNTXDWYGRBISCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methanesulfonyl)-2,6-dinitrophenyl]-1,1-dimethylhydrazine](/img/structure/B14582694.png)



![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)
![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)





![Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14582761.png)

![1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14582778.png)
